![molecular formula C8H12BrN3OS2 B1402837 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 1365962-40-8](/img/structure/B1402837.png)
2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide” includes a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . This nucleus is present as a core structural component in an array of drug categories .Chemical Reactions Analysis
1,3,4-Thiadiazoles have been shown to exhibit a broad spectrum of biological activity . They are a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 5 .Scientific Research Applications
- Anticancer Properties : Researchers investigate the compound’s ability to inhibit cancer cell growth. Its bromine substitution and thiadiazole ring contribute to potential antitumor effects .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, making it relevant for drug discovery and design .
- Pesticide Development : Scientists explore its use as a pesticide due to its thiazole-based structure. It could potentially target pests while minimizing environmental impact .
- Corrosion Inhibition : The compound’s thiazole moiety suggests it might serve as a corrosion inhibitor for metals in aggressive environments .
- Polymer Modification : Researchers investigate its incorporation into polymers to enhance material properties .
- Sensor Development : The compound’s unique structure could be exploited for sensor fabrication, detecting specific analytes or ions .
- Thiol Chemistry : Its ethylthio group makes it relevant for studying thiol-based reactions and redox processes .
- Enzyme Mechanisms : Researchers explore its interactions with enzymes, potentially revealing novel mechanisms .
Medicinal Chemistry and Drug Development
Agricultural Science
Materials Science
Analytical Chemistry
Biochemistry and Enzymology
Pharmacology and Toxicology
properties
IUPAC Name |
2-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3OS2/c1-3-5(9)6(13)10-7-11-12-8(15-7)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYXCJXALXTPCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)SCC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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